molecular formula C17H27N5 B4532939 N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Cat. No. B4532939
M. Wt: 301.4 g/mol
InChI Key: ICGBQODDGUPRFF-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that involve pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been explored in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related pyrazole derivatives involves reactions such as electrophilic cyclization. For example, N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization with polyphosphoric acid and other reagents to yield various pyrazole derivatives (Bondarenko et al., 2015).

Molecular Structure Analysis

The structure of similar N-allyl derivatives has been studied using techniques like NMR spectroscopy and X-ray diffraction. These studies reveal details about the tautomeric forms and molecular geometry of these compounds (Strzemecka et al., 2003).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions. For example, they react with primary amines to yield different pyrazole compounds. These reactions can be influenced by pH and other conditions (Koyioni et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives can be ascertained through X-ray crystallography and other spectroscopic techniques. These methods provide insights into the crystal packing and molecular orientations of these compounds (Jebas et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding patterns, can be understood through reactions like hydrazinolysis, which transforms aziridines into pyrazole derivatives. These reactions highlight the versatility and reactivity of pyrazole compounds (Chen et al., 2006).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-methyl-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-6-8-21-13-17(16(4)19-21)12-20(5)9-7-10-22-15(3)11-14(2)18-22/h6,11,13H,1,7-10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBQODDGUPRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN(C)CC2=CN(N=C2C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Reactant of Route 2
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Reactant of Route 3
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Reactant of Route 4
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Reactant of Route 5
Reactant of Route 5
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

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